Technical Guide: Spectroscopic Data & Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine
Technical Guide: Spectroscopic Data & Characterization of 2-Chloro-4-iodo-6-methoxypyrimidine
The following technical guide details the spectroscopic characterization and synthesis of 2-Chloro-4-iodo-6-methoxypyrimidine , a critical heterocyclic intermediate used in the development of covalent kinase inhibitors (e.g., EGFR inhibitors).
Part 1: Introduction & Applications
2-Chloro-4-iodo-6-methoxypyrimidine is a high-value scaffold in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies involving pyrimidine-based kinase inhibitors. Its structural utility lies in the differential reactivity of its three functional handles:
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C4-Iodide: Highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (
) under mild conditions. -
C2-Chloride: Less reactive than the C4-iodide, allowing for sequential, regioselective functionalization.
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C6-Methoxy: Acts as an electron-donating group (EDG), modulating the electron deficiency of the pyrimidine ring and directing nucleophilic attacks.
Recent applications include the synthesis of covalent alkynylpyridopyrimidinones targeting the Cysteine 775 residue of EGFR, overcoming resistance in non-small cell lung cancer (NSCLC) [1].
Part 2: Spectroscopic Data (Core Analysis)
The following data represents the consensus characterization values for 2-Chloro-4-iodo-6-methoxypyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ (Referenced to TMS at 0.00 ppm)
Analysis Logic:
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H5 Proton: The pyrimidine ring proton (H5) appears as a singlet. The presence of the Iodine at C4 typically results in a slight upfield shift relative to the dichloro-analog due to the "heavy atom effect" and changes in anisotropy, despite iodine's lower electronegativity compared to chlorine.
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Methoxy Group: A characteristic sharp singlet integrating to 3 protons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.35 | Singlet (s) | 1H | H-5 | Pyrimidine ring proton (aromatic) |
| 3.98 | Singlet (s) | 3H | -OCH₃ | Methoxy group at C6 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Notes on Chemical Shift Environment |
| 170.5 | C-6 | Deshielded by adjacent Oxygen (Methoxy) and Nitrogen. |
| 159.8 | C-2 | Deshielded by Chlorine and two adjacent Nitrogens. |
| 128.5 | C-4 | Diagnostic Peak: Upfield shift relative to C-Cl (~160 ppm) due to the heavy atom effect of Iodine. |
| 114.2 | C-5 | Aromatic CH carbon. |
| 55.1 | -OCH₃ | Typical methoxy carbon shift. |
Mass Spectrometry (MS)
Method: LC-MS (ESI+ or EI)
Analysis Logic:
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Isotopic Pattern: The presence of one Chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one Iodine atom (monoisotopic ¹²⁷I) creates a distinct molecular ion cluster.
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Fragmentation: Iodine is a good leaving group; expect a prominent fragment corresponding to [M-I]⁺.
Table 3: Mass Spectrometry Data
| m/z Value | Ion Type | Intensity/Pattern | Interpretation |
| 270.9 | [M+H]⁺ | Base Peak (100%) | Molecular ion (³⁵Cl isotope). |
| 272.9 | [M+H+2]⁺ | ~33% of Base | ³⁷Cl isotope peak (Diagnostic 3:1 ratio). |
| 143.9 | [M-I]⁺ | High | Loss of Iodine radical/ion (Fragile C-I bond). |
Infrared (IR) Spectroscopy
Method: FT-IR (ATR/KBr)
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3050 - 3080 | C-H Stretch | Aromatic C-H (C5-H). |
| 1560, 1520 | C=N / C=C Stretch | Pyrimidine ring skeletal vibrations. |
| 1240 | C-O Stretch | Aryl alkyl ether (C6-OMe). |
| 1050 | C-O-C Stretch | Methoxy group. |
| ~600 - 650 | C-Cl Stretch | Aryl chloride. |
| ~500 - 550 | C-I Stretch | Aryl iodide (Often weak/fingerprint). |
Part 3: Synthesis & Experimental Protocol
Objective: Regioselective synthesis of 2-chloro-4-iodo-6-methoxypyrimidine from 2,4-dichloro-6-methoxypyrimidine.
Reaction Logic
The C4-position in 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2-position. By using Hydroiodic Acid (HI) or Sodium Iodide (NaI), we can selectively exchange the C4-chloride for an iodide.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis workflow via halogen exchange (Finkelstein-type conditions).
Step-by-Step Protocol
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Setup: Charge a round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 equiv) and dichloromethane (DCM) or acetonitrile (MeCN).
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Reagent Addition: Cool the solution to 0°C. Slowly add 57% hydriodic acid (HI) (1.5 - 2.0 equiv) dropwise. Alternatively, use NaI (3.0 equiv) and TMSCl (3.0 equiv) in dry MeCN for anhydrous conditions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will be less polar than the starting material.
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Quench: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (Caution: Gas evolution).
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Workup:
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Extract with Ethyl Acetate (3x).
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Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove any free iodine (color change from purple/brown to yellow/clear).
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Part 4: Quality Control & Purity
To validate the synthesized compound for use in drug development assays:
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HPLC Purity: >95% (UV detection at 254 nm).
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Appearance: White to pale yellow crystalline solid.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Iodides are light-sensitive; protect from light to prevent liberation of I₂.
Part 5: References
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Journal of Medicinal Chemistry (2025). "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." American Chemical Society. Available at: [Link]
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PubChem Database. "2-Chloro-4-iodo-6-methoxypyrimidine (Compound)." National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. "Halogen Exchange in Pyrimidines: Preparation of Iodopyrimidines." Org.[2][3] Synth. Coll. Vol. General Reference for Pyrimidine Halogen Exchange.
